p-Coumaraldehyde
Overview
Description
p-Coumaraldehyde is a naturally occurring organic compound that is a derivative of cinnamaldehyde and a precursor in the biosynthesis of lignin, flavonoids, and other important phenolic compounds in plants. It is characterized by the presence of an aldehyde functional group attached to a phenyl ring with a hydroxyl substituent in the para position.
Synthesis Analysis
The synthesis of p-Coumaraldehyde-related compounds can be achieved through various synthetic routes. For instance, the preparation of functional phosphorus zwitterions, which can be used to synthesize polysubstituted furo[3,2-c]coumarins, involves a tandem three-component reaction using alkanes, aldehydes, and tributylphosphine . Additionally, the Povarov reaction, which is a formal [4 + 2] cycloaddition followed by tautomerization, can be utilized to synthesize tetrahydropyrido[2,3-c]coumarins from 3-aminocoumarin and 4-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of p-Coumaraldehyde and its derivatives is characterized by the coumarin backbone, which is a benzopyrone structure consisting of a benzene ring fused to a pyrone ring. This structure is versatile and can be further functionalized to create a variety of derivatives with different properties and applications. For example, the synthesis of bifunctional benzoxazine monomers incorporates coumarin and pyrene groups, which can be used to form polybenzoxazine nanocomposites with enhanced thermal stability .
Chemical Reactions Analysis
p-Coumaraldehyde and its derivatives can undergo a variety of chemical reactions. One such reaction is the synthesis of new pyrano[2,3-h]coumarin derivatives through the reaction of substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst . Another example is the construction of coumarin-fused pyrido[2,3-b]porphyrins through a cascade reaction involving 2-amino-meso-tetraphenylporphyrins, aromatic aldehydes, and 4-hydroxycoumarin .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Coumaraldehyde derivatives are influenced by their molecular structure. For instance, the photophysical properties of 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone are affected by the formation of Twisted Intramolecular Charge-Transfer (TICT) states and solute-solvent interactions . The synthesis of coumarin-fused pyrazolo[3,4-b]pyridine derivatives highlights the importance of coumarin as a key pharmacophore in drug discovery, with the synthesized compounds exhibiting significant biological activity .
Scientific Research Applications
Stress-Induced Accumulation in Plants
- Role in Plant Stress Response : Varbanova et al. (2011) investigated the accumulation of p-Coumaraldehyde in plants under stress. They found that abiotic stress triggers an up-regulation of the phenylpropanoid pathway, enhancing the p-coumaryl alcohol branch, leading to rapid lignification of affected tissues in cucurbit plants. This process is crucial for plant responses to environmental stresses (Varbanova et al., 2011).
Medical and Biological Research
- Alzheimer's Disease Research : Liang et al. (2017) developed a coumarin-hydrazonate based fluorogenic probe for detecting formaldehyde in neurovascular tissues. This probe can track endogenous formaldehyde in live neurovascular cells and has potential as a diagnostic tool for Alzheimer's disease (Liang et al., 2017).
- Bioconversion in E. coli : Liu et al. (2015) engineered Escherichia coli to produce 4-hydroxycinnamaldehydes, including p-Coumaraldehyde. This biotransformation method is both convenient and environmentally friendly, providing insights into the biosynthesis of natural plant secondary products (Liu et al., 2015).
Environmental and Analytical Chemistry
- Degradation and Biodegradability : Vassilakis et al. (2004) investigated the sonochemical degradation of p-Coumaric acid, a related compound, in water. This study aids in understanding the environmental fate and biodegradability of such compounds, which is relevant for p-Coumaraldehyde as well (Vassilakis et al., 2004).
- Quantitative Analysis in Plants : Sonoda et al. (2001) developed a method for quantifying lignin monomer composition, including p-Coumaraldehyde, in plant materials. This analytical technique is essential for understanding the role of p-Coumaraldehyde in plant biochemistry and ecology (Sonoda et al., 2001).
Antioxidative Activities
- Antioxidative Studies : Jiang et al. (2014) assessed the antioxidative activities of hydroxy-bearing cinnamaldehydes, including p-Coumaraldehyde. Their findings indicate that cinnamaldehydes like p-Coumaraldehyde demonstrate significant antioxidative properties (Jiang et al., 2014).
Pathways in Plant Biochemistry
- Role in Phenylpropanoid Pathway : Schoch et al. (2001) explored the role of CYP98A3 in Arabidopsis thaliana, which is involved in the 3-hydroxylation of phenolic esters, including p-Coumaraldehyde. This study enhances understanding of p-Coumaraldehyde's role in the phenylpropanoid pathway (Schoch et al., 2001).
Fluorescence and Detection Techniques
- Detection of Amines and Amino Acids : Feuster and Glass (2003) developed a method to detect amines and amino acids using coumarin aldehydes, potentially including p-Coumaraldehyde, by forming highly fluorescent iminium ions (Feuster & Glass, 2003).
Future Directions
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314202 | |
Record name | trans-p-Coumaraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Coumaraldehyde | |
CAS RN |
20711-53-9 | |
Record name | trans-p-Coumaraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-p-Coumaraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | p-Coumaraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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